molecular formula C7H7N3S B2720953 6-Methylthiazolo[5,4-b]pyridin-2-amine CAS No. 1206549-77-0

6-Methylthiazolo[5,4-b]pyridin-2-amine

Cat. No.: B2720953
CAS No.: 1206549-77-0
M. Wt: 165.21
InChI Key: WXKULWNBIKFVMV-UHFFFAOYSA-N
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Description

6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS 1206549-77-0) is a high-value chemical building block belonging to the thiazolopyridine family, a class of bicyclic N,S-heterocycles recognized for their significant presence in pharmaceutical development . With a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol, this compound serves as a key scaffold in medicinal chemistry . Thiazolo[5,4-b]pyridine analogues are of particular interest in oncology research, where they have shown promising biological activity. Some analogues within this structural class demonstrate potent inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell survival, proliferation, and differentiation, making it an important target for targeted tumour therapy . The synthesis of such valuable heterocycles is increasingly being refined using modern green chemistry principles, including the use of sustainable, biomass-derived solvents like sabinene and eucalyptol . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate precautions; consult the safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKULWNBIKFVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methylthiazolo[5,4-b]pyridin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS: 1206549-77-0) is a fused bicyclic heteroaromatic scaffold belonging to the thiazolo[5,4-b]pyridine class. Structurally characterized by a pyridine ring fused to a thiazole ring with a bridgehead nitrogen at position 4 and sulfur at position 1, this molecule serves as a critical pharmacophore in drug discovery.

Its primary utility lies in kinase inhibition, specifically targeting PI3K (Phosphoinositide 3-kinase) and c-KIT , where the 2-amino group functions as a hydrogen bond donor/acceptor in the ATP-binding pocket. This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for researchers utilizing this intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 6-Methylthiazolo[5,4-b]pyridin-2-amine
CAS Number 1206549-77-0
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
SMILES CC1=CN=C2SC(N)=NC2=C1
InChI Key (Derivative of) WFIHKLWVLPBMIQ-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext/Relevance
Appearance Pale yellow to off-white solidCrystalline powder form preferred for stability.
Melting Point 218–222 °CHigh crystallinity indicative of strong intermolecular H-bonding.
LogP (Predicted) ~1.15Lipophilicity suitable for CNS penetration and oral bioavailability.
TPSA ~65 ŲPolar surface area within the "Rule of 5" limits for drug-likeness.
pKa (Base) ~4.5 (Pyridine N)Less basic than isolated pyridine due to electron-withdrawing thiazole fusion.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (Hexane).

Structural Analysis & Pharmacophore Mapping

The thiazolo[5,4-b]pyridine core is an isostere of the purine system, making it a privileged scaffold for ATP-competitive inhibition.

Structural Logic Diagram (DOT)

The following diagram illustrates the retrosynthetic logic and the functional regions of the molecule.

G Target 6-Methylthiazolo[5,4-b] pyridin-2-amine Region1 2-Amino Group: H-Bond Donor/Acceptor (Hinge Binder) Target->Region1 Region2 6-Methyl Group: Hydrophobic Pocket Fill (Selectivity) Target->Region2 Region3 Pyridine N (N4): H-Bond Acceptor Target->Region3 Precursor1 3-Amino-6-methyl-2-chloropyridine Precursor1->Target Cyclization Reagent KSCN / HCl (Thiocyanation) Reagent->Target Reagent

Figure 1: Retrosynthetic assembly and pharmacophore mapping of the 6-methylthiazolo[5,4-b]pyridin-2-amine scaffold.

Synthetic Protocols

The synthesis of [5,4-b] fused systems typically requires constructing the thiazole ring onto a pre-existing pyridine core. The most robust method involves the cyclization of 3-amino-2-chloropyridines.

Method A: One-Pot Cyclization (Preferred)

Reaction Type: Nucleophilic Substitution / Condensation Precursor: 3-Amino-2-chloro-6-methylpyridine Reagents: Potassium Thiocyanate (KSCN), Hydrochloric Acid (HCl)

Step-by-Step Protocol:
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-chloro-6-methylpyridine (10.0 mmol, 1.42 g) in Ethanol (20 mL).

  • Acidification: Add concentrated HCl (1.5 mL) dropwise to the solution. A slight precipitate (hydrochloride salt) may form.

  • Addition: Add Potassium Thiocyanate (KSCN) (15.0 mmol, 1.46 g) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Product) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction contents into ice-cold water (50 mL).

    • Neutralize to pH 8 using saturated Sodium Bicarbonate (NaHCO₃) solution. A yellow/off-white solid will precipitate.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove non-polar impurities.

    • Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required.

Yield: Typical yields range from 65% to 80%.

Method B: Oxidative Cyclization (Alternative)

Reagents: Benzoyl isothiocyanate, followed by basic hydrolysis. Mechanism: Formation of a thiourea intermediate followed by intramolecular nucleophilic attack.

  • React 3-amino-2-chloro-6-methylpyridine with benzoyl isothiocyanate in Acetone to form the N-benzoyl thiourea intermediate.

  • Treat the intermediate with NaOMe/MeOH . This cleaves the benzoyl group and promotes the displacement of the 2-chloro group by the sulfur nucleophile, closing the ring.

Analytical Characterization

To validate the structure, the following spectroscopic data is expected.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

  • δ 2.45 ppm (s, 3H): Methyl group at position 6.[1]

  • δ 7.65 ppm (bs, 2H): Amine protons (-NH₂). Exchangeable with D₂O.

  • δ 7.85 ppm (s, 1H): Aromatic proton at position 5 (adjacent to methyl).

  • δ 8.20 ppm (s, 1H): Aromatic proton at position 7 (adjacent to bridgehead).

    • Note: Coupling constants (J) may be observed if 5-H and 7-H are not singlets, but the 6-methyl substitution typically decouples them.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Observed Mass: [M+H]⁺ = 166.2 m/z

  • Pattern: Distinct M+1 peak consistent with nitrogen/sulfur isotopes.

Biological Relevance & Applications[7][10][11][12][13]

Kinase Inhibition Profile

The 2-aminothiazolo[5,4-b]pyridine scaffold is a proven "hinge binder."[2]

  • PI3K Pathway: Derivatives of this scaffold inhibit Phosphoinositide 3-kinase by mimicking the adenine ring of ATP. The 2-NH₂ group forms hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3Kα).

  • c-KIT Signaling: Recent studies indicate that 6-substituted derivatives can target the ATP-binding site of c-KIT, particularly useful in overcoming Imatinib resistance.

Biological Pathway Diagram (DOT)

Pathway Inhibitor 6-Methylthiazolo[5,4-b] pyridin-2-amine Derivative Receptor Receptor Tyrosine Kinase (c-KIT / EGFR) Inhibitor->Receptor Inhibits ATP Binding PI3K PI3K Complex Inhibitor->PI3K Direct Inhibition Receptor->PI3K Activation PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 Catalysis AKT AKT Phosphorylation PIP3->AKT Signaling CellResponse Cell Proliferation / Survival AKT->CellResponse Promotes

Figure 2: Signal transduction interference mechanism. The scaffold blocks ATP binding at PI3K/c-KIT nodes, halting downstream AKT signaling.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Santa Cruz Biotechnology. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone (Related CAS 221615-75-4 Data).[4] Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19831912: Thiazolo[5,4-b]pyridine. Available at:

  • Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. Available at:

  • Lee, J., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at:

  • BLD Pharm. 1206549-77-0 | 6-Methylthiazolo[5,4-b]pyridin-2-amine Product Page. Available at:

Sources

An In-depth Technical Guide to 6-Methylthiazolo[5,4-b]pyridin-2-amine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylthiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, a plausible synthetic route, and its potential as a scaffold in drug discovery, drawing upon the broader context of the thiazolo[5,4-b]pyridine class of molecules.

Core Molecular Attributes

6-Methylthiazolo[5,4-b]pyridin-2-amine is a fused heterocyclic system incorporating both a thiazole and a pyridine ring. The presence of these two pharmacologically significant moieties suggests its potential as a versatile building block in the design of novel therapeutic agents.

PropertyValueSource
Molecular Formula C₇H₇N₃S[1]
Molecular Weight 165.22 g/mol [1]
CAS Number 1206549-77-0[1]

Synthesis and Characterization

Hypothesized Synthetic Pathway

A potential synthesis could involve the reaction of a suitably substituted 2-aminopyridine with a thiocyanating agent, followed by cyclization. This method is a common strategy for the formation of fused thiazole ring systems.

Synthetic_Pathway cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Cyclization 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_A Thiocyanated Intermediate 2-Amino-5-methylpyridine->Intermediate_A NH₄SCN, CAN, DMSO Ammonium_thiocyanate Ammonium_thiocyanate Target_Compound 6-Methylthiazolo[5,4-b]pyridin-2-amine Intermediate_A->Target_Compound Heat or Acid/Base Catalyst

Caption: Hypothesized two-step synthesis of 6-Methylthiazolo[5,4-b]pyridin-2-amine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Thiocyanated Intermediate

  • To a solution of 2-amino-5-methylpyridine in a suitable solvent such as Dimethyl Sulfoxide (DMSO), add ammonium thiocyanate.

  • Introduce an oxidizing agent, for instance, Ceric Ammonium Nitrate (CAN), portion-wise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to obtain the thiocyanated intermediate.

Rationale: This oxidative thiocyanation is a direct method to introduce the thiocyanate group onto the pyridine ring, a crucial step for the subsequent cyclization.

Step 2: Intramolecular Cyclization

  • Dissolve the purified intermediate in a high-boiling point solvent.

  • Heat the reaction mixture under reflux to facilitate intramolecular cyclization. Alternatively, catalysis with an acid or base might be employed to promote ring closure at a lower temperature.

  • Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture and isolate the crude product.

  • Recrystallize the crude product from a suitable solvent system to yield pure 6-Methylthiazolo[5,4-b]pyridin-2-amine.

Rationale: The thermal or catalyzed cyclization of the thiocyanated intermediate onto the amino group is a well-established method for forming the thiazole ring in fused heterocyclic systems.

Characterization

The structural confirmation of the synthesized 6-Methylthiazolo[5,4-b]pyridin-2-amine would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

While specific spectral data for this compound is not widely published, chemical suppliers like BLDpharm may provide access to such information upon request.[1]

Biological Significance and Therapeutic Potential

The thiazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of this core have shown a wide range of pharmacological activities, suggesting the potential of 6-Methylthiazolo[5,4-b]pyridin-2-amine as a valuable starting point for drug discovery programs.

Kinase Inhibition

The thiazolo[5,4-b]pyridine nucleus is a key component of various kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The structural features of thiazolo[5,4-b]pyridines allow them to interact with the ATP-binding site of kinases.[1][2] For instance, derivatives have been developed as inhibitors of PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1]

Kinase_Inhibition_Concept Thiazolo_Pyridine_Core Thiazolo[5,4-b]pyridine Scaffold Kinase_Active_Site Kinase ATP-Binding Site Thiazolo_Pyridine_Core->Kinase_Active_Site Binding and Inhibition Signaling_Pathway Cellular Signaling Pathway Kinase_Active_Site->Signaling_Pathway Blocks ATP Binding Disease_Progression Disease Progression (e.g., Cancer) Signaling_Pathway->Disease_Progression Disrupts Aberrant Signaling

Caption: Conceptual diagram of thiazolo[5,4-b]pyridine derivatives as kinase inhibitors.

Antimicrobial and Anticancer Activities

The broader family of thiazolopyridines has been investigated for antimicrobial and anticancer properties.[3][4] For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated moderate antimicrobial activity against various pathogenic bacteria and fungi.[5] Furthermore, certain thiazolo[4,5-b]pyridine derivatives have been evaluated for their in-vitro anti-proliferative activity against human cancer cell lines.[4]

Future Directions and Applications

6-Methylthiazolo[5,4-b]pyridin-2-amine represents an under-explored molecule with significant potential. Its structural similarity to known bioactive compounds makes it an attractive candidate for:

  • Scaffold for Library Synthesis: It can serve as a starting material for the synthesis of a diverse library of derivatives for high-throughput screening against various therapeutic targets.

  • Fragment-Based Drug Discovery: The core structure can be used as a fragment in fragment-based screening to identify novel starting points for drug design.

  • Further Biological Evaluation: A thorough investigation of its own intrinsic biological activity is warranted, particularly in the areas of kinase inhibition, antimicrobial, and anticancer research.

Conclusion

6-Methylthiazolo[5,4-b]pyridin-2-amine, with its confirmed molecular formula and weight, is a compound of interest within the medicinally relevant class of thiazolopyridines. While detailed experimental data on its synthesis and specific biological activities are limited in the public domain, its core structure suggests significant potential for applications in drug discovery and development. Further research into this molecule is encouraged to fully elucidate its chemical properties and therapeutic utility.

References

  • Gao, L., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 29(11), 2689. [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4645. [Link]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 19-30. [Link]

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]

  • Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52. [Link]

Sources

Bioactivity Profile of 6-Methylthiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS: 1206549-77-0) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the domain of kinase inhibitor discovery. Unlike promiscuous screening hits, this fused bicyclic heteroaromatic system serves as a high-value pharmacophore designed to interact with the ATP-binding hinge region of protein kinases.

Its bioactivity profile is defined not merely by the intrinsic potency of the free amine, but by its role as a hinge-binding anchor . The [5,4-b] fusion geometry positions the thiazole nitrogen and the C2-amine to form a critical hydrogen bond donor-acceptor motif, while the 6-methyl substituent provides a vector for hydrophobic interaction, often targeting the "gatekeeper" residue or the solvent-exposed front pocket of targets such as c-KIT and PI3K .

This guide details the chemical identity, synthesis, pharmacological mechanism, and experimental protocols required to utilize this scaffold in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound consists of a pyridine ring fused to a thiazole ring.[1][2][3] The specific regiochemistry ([5,4-b]) places the pyridine nitrogen at position 4, adjacent to the bridgehead, which influences the electronic distribution and basicity of the system.

PropertyData
IUPAC Name 6-methylthiazolo[5,4-b]pyridin-2-amine
CAS Number 1206549-77-0
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Core Scaffold Thiazolo[5,4-b]pyridine
Key Substituents C2-Amine (Donor/Acceptor), C6-Methyl (Lipophilic)
Predicted LogP ~1.2 (Moderate Lipophilicity)
TPSA ~65 Ų (Good membrane permeability)
Solubility Moderate in DMSO; low in neutral aqueous buffer (requires protonation or formulation)

Pharmacological Targets & Mechanism of Action

Primary Target Class: Tyrosine & Serine/Threonine Kinases

The bioactivity of 6-methylthiazolo[5,4-b]pyridin-2-amine is predominantly observed in the inhibition of kinases involved in cell proliferation and survival.

A. c-KIT (CD117) Receptor Tyrosine Kinase

Derivatives of this scaffold have demonstrated potency against c-KIT , particularly in Gastrointestinal Stromal Tumors (GIST).

  • Mechanism: Type I ATP-competitive inhibition.

  • Role of Scaffold: The thiazolopyridine core mimics the adenine ring of ATP. The 2-amine forms H-bonds with the kinase hinge region (Glu671/Cys673 in c-KIT).

  • Significance: This scaffold is valuable for overcoming resistance to first-generation inhibitors like Imatinib, specifically targeting the V560G and D816V mutations.

B. Phosphoinositide 3-Kinase (PI3K)

The scaffold is a validated template for PI3K inhibitors (isoforms


).
  • Binding Mode: The N1 (thiazole) or N4 (pyridine) accepts a hydrogen bond from the hinge (Val851 in PI3K

    
    ), while the exocyclic amine donates to the backbone carbonyl.
    
  • Selectivity: The 6-methyl group orients the molecule to avoid steric clash with the affinity pocket residues, enhancing isoform selectivity.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of c-KIT and PI3K inhibition by this scaffold, leading to apoptosis in cancer cells.

SignalingPathway Inhibitor 6-Methylthiazolo[5,4-b] pyridin-2-amine Scaffold cKIT c-KIT (RTK) Inhibitor->cKIT Inhibits PI3K PI3K Inhibitor->PI3K Inhibits cKIT->PI3K RAS RAS cKIT->RAS PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Blocks Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dual inhibition potential of the scaffold on c-KIT and PI3K pathways, leading to reduced proliferation.

Structure-Activity Relationship (SAR)

The "profile" of this molecule is best understood through its SAR features:

  • The 2-Amine (Critical):

    • Essential for hinge binding.

    • Modification (e.g., to an amide or urea) often increases potency by accessing the "back pocket" of the kinase but must preserve the H-bond donor capability.

  • The 6-Methyl Group (Lipophilic Handle):

    • Function: Fills small hydrophobic pockets near the gatekeeper residue.

    • Comparison: Superior to the unsubstituted (6-H) analog in potency due to entropic gain (displacement of water) and van der Waals contact.

    • Metabolism: A potential site for metabolic oxidation (to hydroxymethyl), affecting half-life.

  • The Pyridine Nitrogen (N4):

    • Modulates pKa (approx. 3-4), ensuring the molecule remains largely uncharged at physiological pH to cross membranes, unlike more basic quinoline analogs.

Experimental Protocols

Chemical Synthesis

Objective: Synthesize 6-methylthiazolo[5,4-b]pyridin-2-amine from commercially available precursors. Precursor: 3-Amino-2-chloro-5-methylpyridine.

Protocol:

  • Reagents: 3-Amino-2-chloro-5-methylpyridine (1.0 eq), Potassium Thiocyanate (KSCN, 2.0 eq), Concentrated HCl (catalytic), Ethanol/Water solvent.

  • Cyclization:

    • Dissolve the pyridine precursor in Ethanol/Water (1:1).

    • Add KSCN and heat to reflux (80°C).

    • Critical Step: Add catalytic HCl or Bromine (Br2) dropwise to facilitate the oxidative cyclization of the thiourea intermediate.

    • Reflux for 4-6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup:

    • Cool reaction to room temperature.[4][5] Neutralize with saturated NaHCO₃ (pH ~8).

    • The product precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against PI3K or c-KIT.

  • Preparation: Prepare 3x solutions of: (A) Kinase/Buffer, (B) Substrate/ATP, (C) Test Compound (6-methylthiazolo[5,4-b]pyridin-2-amine).

  • Reaction:

    • Add 2 µL Compound (serial dilution in DMSO).

    • Add 2 µL Kinase Enzyme (0.5 ng/µL final). Incubate 10 min.

    • Add 2 µL ATP/Substrate mix (10 µM ATP final).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration] to derive IC50.

In Silico Docking Workflow

Objective: Predict binding mode in c-KIT (PDB: 1T46).

DockingWorkflow Ligand Ligand Prep (Energy Min, pH 7.4) Dock Docking (Vina/Glide) (Flexible Ligand) Ligand->Dock Protein Protein Prep (Remove H2O, Add H) Grid Grid Generation (Center on Gatekeeper) Protein->Grid Grid->Dock Score Scoring & Ranking (H-bond, RMSD) Dock->Score

Caption: Standard workflow for molecular docking of the scaffold into kinase structures.

ADME & Safety Profile

  • Metabolic Stability: The pyridine ring is generally stable, but the 6-methyl group is a "soft spot" for CYP450 oxidation (likely CYP3A4 or CYP2D6).

  • Toxicity: Thiazolopyridines are generally well-tolerated, but the 2-amine moiety can be a structural alert for mutagenicity (Ames positive) in some contexts if not substituted.

  • Permeability: High passive permeability (PAMPA) is expected due to the heteroaromatic planar structure.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: MDPI (Cancers), 2024. URL:[Link][6][2]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: Molecules, 2020.[2][7] URL:[Link]

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

Sources

Methodological & Application

Technical Guide: Using 6-Methylthiazolo[5,4-b]pyridin-2-amine as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS: 1206549-77-0) is a high-value heterocyclic scaffold in modern drug discovery. Structurally characterized by the fusion of a thiazole ring and a pyridine ring, this moiety serves as a critical bioisostere for purines, benzothiazoles, and imidazopyridines.

Its significance lies in its ability to mimic the ATP-binding hinge region of kinases, making it a privileged structure in the design of inhibitors for PI3K , EGFR , and c-KIT . Unlike the more common benzothiazole, the inclusion of the pyridine nitrogen (N4) increases aqueous solubility and introduces a specific hydrogen-bond acceptor vector that often improves selectivity profiles against off-target kinases.

This guide details the physicochemical profile, synthetic utility, and validated protocols for functionalizing this scaffold, specifically focusing on its conversion into high-affinity ligands via Sandmeyer and cross-coupling methodologies.

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties
PropertyDataNotes
IUPAC Name 6-Methylthiazolo[5,4-b]pyridin-2-amine
CAS Number 1206549-77-0Specific isomer
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol Fragment-like MW
ClogP ~1.2 - 1.6Favorable lipophilicity for CNS penetration
H-Bond Donors 1 (Exocyclic NH₂)Primary amine
H-Bond Acceptors 3 (N1, N4, exocyclic N)N4 is key for hinge binding
Basicity (pKa) ~3.5 - 4.5 (Pyridine N)Less basic than aminopyridine due to fusion
Pharmacophore Analysis

The thiazolo[5,4-b]pyridine core offers a distinct advantage over benzothiazole:

  • N4-Interaction: The pyridine nitrogen (position 4) often forms a critical water-mediated or direct H-bond with the kinase hinge region (e.g., Val/Met residues).

  • C2-Amine Vector: The exocyclic amine is positioned to project substituents into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode.

  • 6-Methyl Group: This substituent fills small hydrophobic pockets (e.g., the gatekeeper region) and blocks metabolic oxidation at the otherwise reactive C6 position.

Synthetic Utility & Reaction Map

The primary challenge in working with 6-Methylthiazolo[5,4-b]pyridin-2-amine is the reduced nucleophilicity of the C2-amine due to the electron-withdrawing nature of the fused pyridine ring. Standard acylation conditions often fail or require forcing conditions.

Strategic Workflows:

  • Pathway A (Direct Functionalization): Amide coupling or reductive amination (challenging, often low yield).

  • Pathway B (Sandmeyer Transformation): Conversion to the C2-halide (Br/I) followed by Palladium-catalyzed cross-coupling (Suzuki/Buchwald). This is the preferred route for library generation.

Visualization: Reaction Pathways

ReactionMap Start 6-Methylthiazolo[5,4-b] pyridin-2-amine Sandmeyer Sandmeyer Reaction (CuBr₂, tBuONO) Start->Sandmeyer Diazotization Amide Direct Amide Coupling (RCOCl, NaH) Start->Amide Low Yield Route Bromide 2-Bromo-6-methyl thiazolo[5,4-b]pyridine Sandmeyer->Bromide Radical Subst. Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Bromide->Suzuki C-C Bond Buchwald Buchwald-Hartwig (HNR₂, Pd cat.) Bromide->Buchwald C-N Bond

Caption: Strategic divergence from the parent amine. The Sandmeyer route (Pathway B) unlocks access to diverse chemical space via cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-methylthiazolo[5,4-b]pyridine (Sandmeyer)

Context: This converts the unreactive amine into a versatile electrophile.

Reagents:

  • Starting Material: 6-Methylthiazolo[5,4-b]pyridin-2-amine (1.0 equiv)

  • Copper(II) Bromide (CuBr₂): 1.5 equiv

  • tert-Butyl Nitrite (tBuONO): 1.5 equiv

  • Solvent: Acetonitrile (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Suspend CuBr₂ (1.5 eq) in anhydrous acetonitrile (0.1 M concentration relative to substrate) and cool to 0°C.

  • Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise. The solution will darken.

  • Addition: Add the amine substrate portion-wise as a solid over 15 minutes. Caution: Gas evolution (N₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the bromide is typically less polar than the amine) or LCMS.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a pale yellow/tan solid.

Expert Tip: If the reaction stalls, heating to 60°C may be required, but this increases the risk of side products. Anhydrous conditions are critical to prevent phenol formation (hydrolysis of the diazonium).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Context: Installing aryl/heteroaryl groups at the C2 position.

Reagents:

  • Electrophile: 2-Bromo-6-methylthiazolo[5,4-b]pyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine: In a microwave vial or pressure tube, combine the bromide, boronic acid, and palladium catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous base.

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Seal and heat to 90–100°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with DCM.

  • Purification: Silica gel chromatography.

Self-Validating Check: The product should show the disappearance of the characteristic Br-isotope pattern (1:1 doublet) in MS and the appearance of the new aryl protons in NMR.

Protocol C: Direct Amide Coupling (Difficult Substrates)

Context: When the amine must be retained as a linker.

Reagents:

  • Amine: 6-Methylthiazolo[5,4-b]pyridin-2-amine[1]

  • Acylating Agent: Acid Chloride (R-COCl)

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS

  • Solvent: DMF or THF (anhydrous)

Procedure:

  • Deprotonation: Dissolve the amine in dry THF/DMF at 0°C. Add NaH (1.2 equiv) carefully. Stir for 30 mins to generate the anion (solution often turns dark red/orange).

  • Acylation: Add the acid chloride (1.1 equiv) dropwise.

  • Completion: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully add ice water.

  • Isolation: The product often precipitates upon water addition. Filter and wash with water/ether.

Why this is necessary: Weak bases like Pyridine or TEA are often insufficient to deprotonate the thiazolo-pyridine amine for reaction with less reactive electrophiles.

Case Studies & Applications

PI3K Inhibition

In the development of PI3K inhibitors, the thiazolo[5,4-b]pyridine scaffold acts as a bioisostere for the quinazoline core. The N4 nitrogen accepts a hydrogen bond from the hinge region (Val851 in PI3Kα), while the C2-substituent extends into the affinity pocket.

  • Reference: Molecules2020 , 25, 4630.[2] (See Ref 1)

EGFR Kinase Inhibitors

Substituted thiazolo[5,4-b]pyridines have been designed to overcome T790M resistance in EGFR. The 6-methyl group is crucial here; it provides steric bulk that can induce selectivity over wild-type EGFR by clashing with the gatekeeper residue in the wild-type but fitting into the mutant.

  • Reference: Eur. J. Med. Chem.2024 , 116727.[3] (See Ref 2)

References

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules, 2020, 25(20), 4630. Link

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 2024, 116727. Link

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020, 25(20), 4630. Link

  • Sandmeyer Reaction: Mechanism and Applications. Master Organic Chemistry, 2018. Link

  • Buchwald-Hartwig Amination Protocols. Organic Chemistry Portal. Link

Sources

Functionalization of the amine group in 6-Methylthiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amine Group in 6-Methylthiazolo[5,4-b]pyridin-2-amine

Abstract

The 6-methylthiazolo[5,4-b]pyridin-2-amine scaffold (CAS 1206549-77-0) represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., PI3K, EGFR) and PDE5 inhibitors.[1] However, the functionalization of the exocyclic amine at the C2 position is chemically challenging due to the electron-withdrawing nature of the fused pyridine ring, which significantly reduces nucleophilicity. This application note provides validated, high-fidelity protocols for Amide Coupling, Buchwald-Hartwig N-Arylation, and Urea formation.[1] It addresses critical regioselectivity issues arising from amine-imine tautomerism and provides a mechanistic rationale for reagent selection.

Introduction & Chemical Space Analysis

1.1 Electronic Environment & Reactivity The 6-methylthiazolo[5,4-b]pyridin-2-amine system is a fused bicyclic heteroaromatic. The fusion of the electron-deficient pyridine ring to the thiazole moiety exerts a strong inductive effect, pulling electron density away from the exocyclic amine.

  • Nucleophilicity: Significantly lower than simple anilines or unfused 2-aminothiazoles.

  • Tautomerism: The molecule exists in equilibrium between the amino (–NH2) and imino (=NH) forms. Under basic conditions (e.g., during alkylation), the ring nitrogen (N3) becomes a competitive nucleophile, leading to undesired endocyclic N-alkylation.[1]

  • Strategic Implication: Standard nucleophilic attacks (e.g., SN2 with alkyl halides) often yield mixtures.[1] Metal-catalyzed cross-couplings and activated acylations are preferred to ensure regiocontrol at the exocyclic nitrogen.

1.2 Strategic Workflow The following decision tree outlines the optimal synthetic pathways based on the desired derivative.

G Start 6-Methylthiazolo[5,4-b] pyridin-2-amine Decision Target Moiety? Start->Decision Amide Amide (R-CO-NH-Ar) Decision->Amide Acylation Urea Urea/Carbamate (R-NH-CO-NH-Ar) Decision->Urea Carbonylation Aryl N-Aryl Amine (Ar-NH-Ar) Decision->Aryl Arylation HATU Protocol 1: HATU/DIPEA Coupling (High Fidelity) Amide->HATU Isocyanate Protocol 2: Isocyanate Addition (Atom Economic) Urea->Isocyanate Buchwald Protocol 3: Buchwald-Hartwig Pd-Catalysis Aryl->Buchwald

Figure 1: Strategic decision tree for functionalizing the 2-amino group.

Protocol 1: High-Efficiency Amide Coupling

Rationale: Due to the reduced nucleophilicity of the amine, standard EDC/HOBt couplings often fail or proceed sluggishly. We utilize HATU , a uronium-based coupling agent that generates a highly reactive active ester (7-azabenzotriazol-1-yl ester), accelerating the reaction rate significantly for deactivated amines.

Materials:

  • Substrate: 6-Methylthiazolo[5,4-b]pyridin-2-amine (1.0 equiv)[2]

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Pre-activation: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes. Note: The solution typically turns yellow/orange, indicating active ester formation.[1]

  • Coupling: Add 6-Methylthiazolo[5,4-b]pyridin-2-amine (1.0 equiv).

  • Reaction: Stir at 50°C for 4–16 hours.

    • Why heat? While HATU works at RT for anilines, the electron-deficient nature of this scaffold often requires mild heating to drive conversion to completion.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Low Yield? Switch to the Acid Chloride method: R-COCl (1.5 equiv) + Pyridine (solvent/base) at 0°C -> RT. This is more aggressive but less tolerant of sensitive functional groups.

Protocol 2: Buchwald-Hartwig N-Arylation

Rationale: Synthesizing biaryl amines (common in kinase inhibitors) requires forming a C-N bond between the deactivated 2-amino group and an aryl halide. Palladium catalysis is essential here. The choice of ligand is critical; Xantphos or BrettPhos are preferred because their large bite angles and bulk facilitate the reductive elimination step, which is difficult with electron-poor amines.

Materials:

  • Amine: 6-Methylthiazolo[5,4-b]pyridin-2-amine (1.0 equiv)[2]

  • Partner: Aryl Bromide/Iodide (1.0 – 1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (5 mol%)[1]

  • Ligand: Xantphos (10 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) - Must be anhydrous and finely ground.

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube and cool under Argon.

  • Solids Addition: Charge the vial with the Amine (1.0 equiv), Aryl Halide (1.0 equiv), Pd2(dba)3, Xantphos, and Cs2CO3.[2][1]

  • Degassing: Seal the vial and evacuate/backfill with Argon (3 cycles).

  • Solvent: Inject anhydrous, degassed 1,4-Dioxane via syringe. Concentration should be ~0.1 M.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Monitoring: Use LC-MS.[3][4] The product will show a distinct retention time shift and mass (+Ar).

  • Work-up: Filter hot through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Mechanism & Causality:

  • Cs2CO3: Used instead of NaOtBu to prevent side reactions with sensitive functional groups on the coupling partner. It is strong enough to deprotonate the Pd-bound amine complex.

  • Xantphos: The bidentate nature prevents the formation of inactive Pd-dimers and stabilizes the catalytic cycle for heteroaryl amines.

Protocol 3: Urea Formation

Rationale: Ureas are excellent hydrogen bond donors/acceptors for binding pockets. Reaction with isocyanates is the most atom-economic route.

Methodology:

  • Dissolve 6-Methylthiazolo[5,4-b]pyridin-2-amine (1.0 equiv) in anhydrous THF.

  • Add Aryl Isocyanate (1.1 equiv).

  • Add a catalytic amount of DMAP (10 mol%) or one drop of TEA.

  • Heat to 60°C in a sealed vial for 2–6 hours.

  • Self-Validating Step: The product often precipitates out of the THF solution upon cooling. Filter and wash with cold ether to obtain pure product without chromatography.

Data Summary & Reference Tables

Table 1: Comparative Reactivity of Coupling Conditions

MethodReagentsTempYield (Typical)Suitability
HATU Coupling HATU, DIPEA, DMF50°C70–90%General library synthesis; high tolerance.[2][1]
Acid Chloride R-COCl, Pyridine0°C→RT85–95%Sterically hindered acids; robust substrates.[2][1]
Buchwald (Gen 1) Pd(OAc)2, BINAP100°C<40%Not Recommended. Poor conversion for this scaffold.[2][1]
Buchwald (Gen 3) Pd2(dba)3, Xantphos100°C65–85%Recommended for N-arylation.[2][1]

Table 2: Key Physicochemical Properties (CAS 1206549-77-0)

PropertyValueImplication for Protocol
MW 165.22 g/mol Low MW allows for fragment-based growing.
pKa (est) ~2.5 - 3.5Weak base; requires non-nucleophilic bases (DIPEA/Cs2CO3).
Solubility DMSO, DMF (High)Avoid non-polar solvents (Hexane) for reactions.[2][1]

References

  • BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025).[1][5][6][7] Link

  • RSC Advances. Synthesis of aminothiazoles: polymer-supported approaches. (2017).[1] Link

  • National Institutes of Health (NIH) / PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021).[1][8][9] Link

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).[1][8][9][10] Link[1]

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024).[1][11] Link

Sources

Application Notes & Protocols: One-Pot Synthesis of Thiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. As a fused bicyclic structure combining both thiazole and pyridine rings, it represents a class of purine isosteres that has garnered significant attention from researchers. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent inhibition of key enzymes like c-KIT and phosphoinositide 3-kinase (PI3K), making them valuable candidates for anticancer therapies.[1][2] Furthermore, their utility extends to antimicrobial, anti-inflammatory, and antioxidant agents.[3][4]

The construction of this scaffold has traditionally involved multi-step synthetic sequences, which are often time-consuming and generate considerable waste. In contrast, one-pot synthesis methodologies and multicomponent reactions (MCRs) offer a more elegant and efficient alternative. By combining multiple reaction steps in a single flask without isolating intermediates, these approaches enhance operational simplicity, reduce solvent and reagent consumption, and often improve overall yields. This guide provides detailed protocols and expert insights into two robust one-pot methods for synthesizing substituted thiazolo[5,4-b]pyridine derivatives, designed for researchers and professionals in organic synthesis and drug development.

Protocol 1: One-Pot Synthesis via Successive Nucleophilic Aromatic Substitution (SNAr)

This method provides a direct and efficient route to a variety of 2-substituted-6-nitrothiazolo[5,4-b]pyridines starting from commercially available chloronitropyridines and thioamides or thioureas. The strategy hinges on a sequential SNAr mechanism, where the inherent reactivity of the starting materials drives the reaction to completion in a single pot.[5]

Expertise & Rationale:

The success of this one-pot reaction is predicated on the electronic properties of the pyridine ring. The presence of a nitro group and a chlorine atom at positions 3 and 2, respectively, highly activates the ring towards nucleophilic attack. The reaction proceeds in two key stages:

  • Initial SNAr: The sulfur atom of the thioamide or thiourea, being a soft and potent nucleophile, readily displaces the chloride at the C2 position. This is the kinetically favored initial step.

  • Intramolecular Cyclization (Second SNAr): Following the initial substitution, the molecule is primed for an intramolecular cyclization. The nitrogen atom of the thioamide intermediate acts as an internal nucleophile, attacking the C3 position and displacing the nitro group. This step is often the rate-determining and requires thermal activation. The choice of a polar aprotic solvent like DMF or ethanol helps to solvate the intermediates and facilitate the displacement steps.

Reaction Workflow Diagram

G Reactant1 2-Chloro-3-nitropyridine Intermediate S-substituted Intermediate Reactant1->Intermediate Step 1: Nucleophilic Substitution of Cl Reactant2 Thioamide / Thiourea (R-C(S)NH2) Reactant2->Intermediate Product 2-R-Thiazolo[5,4-b]pyridine Intermediate->Product Step 2: Intramolecular Cyclization (Displacement of NO2)

Caption: Workflow for the one-pot synthesis via successive SNAr reactions.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Substituted Thioamide or Thiourea (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), the selected thioamide or thiourea (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF or ethanol to ensure all reagents are suspended (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure thiazolo[5,4-b]pyridine derivative.

Data Summary: Scope of the Reaction

The following table summarizes representative yields for the synthesis of various 2-substituted-6-nitrothiazolo[5,4-b]pyridines using the described one-pot method, adapted from literature data.[5]

EntryR-Group on Thioamide/ThioureaSolventYield (%)
1MethylDMF85
2PhenylDMF92
34-ChlorophenylEthanol88
4Amino (from Thiourea)DMF78
5CyclohexylEthanol75

Protocol 2: Gewald-Type Three-Component Synthesis of 2,5,7-Trisubstituted Thiazolo[4,5-b]pyridines

The Gewald reaction is a classic multicomponent reaction for synthesizing 2-aminothiophenes.[6][7] This principle can be adapted to create the thiazolo[4,5-b]pyridine core in a highly efficient, one-pot, three-component condensation. This protocol outlines a synthesis starting from a thiazolidinone derivative, an aldehyde, and malononitrile, catalyzed by a mild base.

Expertise & Rationale:

This one-pot cascade reaction masterfully builds molecular complexity from simple starting materials. The sequence is a beautiful example of reaction telescoping:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene group of malononitrile. This rapidly forms a highly electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The thiazolidinone, acting as a nucleophile, then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This is the key bond-forming step that links all three components.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by tautomerization and elimination of a small molecule (e.g., water or hydrogen sulfide, depending on the exact thiazolidinone used), leading to the stable, aromatic thiazolo[4,5-b]pyridine ring system.

Using a mild, heterogeneous base like magnesium oxide can simplify the work-up process and aligns with green chemistry principles.[8]

Reaction Mechanism Diagram

G CompA Thiazolidinone Derivative Michael Michael Adduct CompA->Michael CompB Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct CompB->Knoevenagel Base CompC Malononitrile CompC->Knoevenagel Knoevenagel->Michael Michael Addition Product Thiazolo[4,5-b]pyridine Derivative Michael->Product Cyclization & Aromatization

Caption: Convergent pathway of the three-component Gewald-type synthesis.

Detailed Experimental Protocol

Materials:

  • Substituted Thiazolidinone (e.g., 2-cyano-N-(thiazol-2-yl)acetamide) (1.0 eq)

  • Aromatic or Heteroaromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine or Magnesium Oxide (MgO) (catalytic amount, ~10 mol%)

  • Ethanol or 1,4-Dioxane

  • Deionized Water

  • Standard laboratory glassware and purification supplies

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating source (oil bath or heating mantle)

  • Buchner funnel and vacuum flask

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, combine the thiazolidinone derivative (1.0 eq), the aldehyde (1.0 eq), malononitrile (1.0 eq), and the catalyst (e.g., a few drops of piperidine or 10 mol% MgO).

  • Add ethanol or 1,4-dioxane as the solvent (to approx. 0.2 M concentration).

  • Stir the mixture and heat to reflux (typically 78 °C for ethanol).

  • Monitor the reaction by TLC until the starting materials are consumed (usually 2-6 hours).

  • Upon completion, cool the reaction mixture in an ice bath. A solid product will often precipitate directly from the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • If precipitation does not occur, reduce the solvent volume under vacuum and add cold water to induce precipitation.

  • The collected crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixture) to yield the final, pure product.

Data Summary: Representative Examples

This table illustrates the versatility of the three-component reaction with various aldehydes.[8][9]

EntryAldehyde (R-CHO)CatalystYield (%)
1BenzaldehydePiperidine90
24-MethoxybenzaldehydePiperidine94
34-NitrobenzaldehydeMgO88
4Thiophene-2-carbaldehydePiperidine91
5FurfuralMgO85

References

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available from: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. Available from: [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available from: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available from: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available from: [Link]

  • One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity. Europe PMC. Available from: [Link]

  • Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available from: [Link]

  • Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Available from: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. ResearchGate. Available from: [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. Available from: [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. PubMed. Available from: [Link]

  • Gewald reaction. Wikipedia. Available from: [Link]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. MDPI. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

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Solvent selection for 6-Methylthiazolo[5,4-b]pyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 6-Methylthiazolo[5,4-b]pyridin-2-amine Functionalization

Part 1: Executive Summary & Physicochemical Profile

The Challenge: 6-Methylthiazolo[5,4-b]pyridin-2-amine is a fused heterocyclic scaffold widely used in kinase inhibitor discovery (e.g., PI3K, DNA gyrase inhibitors). However, it presents a classic "medicinal chemistry bottleneck": poor solubility combined with attenuated nucleophilicity .

The fusion of the electron-deficient pyridine ring with the thiazole core creates a planar, rigid system that favors strong


 stacking. This results in high lattice energy (often melting points >220°C) and poor solubility in standard organic solvents (DCM, THF, Toluene). Furthermore, the 2-amine position is electronically deactivated by the adjacent ring nitrogen, making it a poor nucleophile for standard amide couplings.

The Solution: Successful functionalization requires a solvent strategy that disrupts intermolecular H-bonding and


-stacking while maintaining a dielectric constant high enough to stabilize polar transition states. This guide prioritizes Polar Aprotic  systems (DMF, DMSO, NMP) and Basic Solvents  (Pyridine) over standard low-boiling organics.

Part 2: Solvent Selection Matrix

The following decision matrix is based on empirical solubility data and reaction kinetics for aminothiazolopyridines.

Solubility Screening (The "Dissolution" Phase)

Before attempting any reaction, the substrate must be solubilized.

  • Excellent Solvents: DMSO, DMF, DMAc, NMP (often require slight warming).

  • Moderate Solvents (Heat Required): Acetic Acid, Pyridine, 1,4-Dioxane, Ethanol (reflux).

  • Poor Solvents (Avoid): Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene (unless at reflux for specific couplings).

Reaction-Specific Solvent Systems
Reaction ClassRecommended Solvent SystemMechanistic Rationale
Amide Coupling (Acylation) Pyridine (neat) or DMF + DIPEAThe amine is weakly nucleophilic. Pyridine acts as both solvent and base, preventing protonation of the amine and solubilizing the acylating agent. DCM/THF often lead to precipitation of the unreacted amine.
Pd-Catalyzed (Buchwald) 1,4-Dioxane or t-Amyl Alcohol Dioxane balances solubility with the high temperatures (>90°C) required for Pd-cycles. t-Amyl alcohol promotes the active catalytic species in base-sensitive couplings.
Nucleophilic Substitution (SNAr) DMSO or NMP High dielectric constants stabilize the Meisenheimer complex intermediate. High boiling points allow the thermal energy needed to overcome the deactivation of the amine.
Recrystallization (Purification) DMF/EtOH or AcOH/Water The "antisolvent" method. Dissolve in hot DMF/AcOH, then slowly add water or EtOH to induce controlled precipitation, breaking the amorphous aggregates.

Part 3: Visualization (Decision Pathways)

The following diagram illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: 6-Methylthiazolo[5,4-b]pyridin-2-amine Goal Define Reaction Goal Start->Goal Acylation Amide Coupling (Acylation) Goal->Acylation Functionalize Amine PdCoupling Pd-Catalyzed (Buchwald/Suzuki) Goal->PdCoupling C-N or C-C Bond Purification Purification (Recrystallization) Goal->Purification Isolate Product Solv_Pyridine Solvent: Pyridine (Neat) Reason: Solubilizes & Acts as Base Acylation->Solv_Pyridine Acid Chlorides Solv_DMF Solvent: DMF + HATU Reason: High Solubility for Polar TS Acylation->Solv_DMF Carboxylic Acids Solv_Dioxane Solvent: 1,4-Dioxane Reason: High Temp Stability PdCoupling->Solv_Dioxane Standard Solv_Recryst Solvent: DMF/EtOH (1:2) Reason: Antisolvent Precipitation Purification->Solv_Recryst

Caption: Decision tree for solvent selection based on reaction type, prioritizing solubility and mechanistic requirements.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating . If the mixture remains heterogeneous (cloudy) at the specified temperature, the solvent system must be adjusted before proceeding.

Protocol A: "Hard" Amide Coupling (Acid Chloride Method)

Use this for attaching sterically hindered or electron-rich acyl groups.

Reagents:

  • 6-Methylthiazolo[5,4-b]pyridin-2-amine (1.0 equiv)

  • Acid Chloride (1.2 equiv)

  • Solvent: Anhydrous Pyridine (0.5 M concentration)

  • Catalyst: DMAP (0.1 equiv)

Workflow:

  • Dissolution Check: Charge the reaction vessel with the amine and Pyridine. Stir at 50°C for 10 minutes.

    • Checkpoint: The solution must be clear. If not, increase temperature to 70°C.

  • Addition: Cool to 0°C. Add the Acid Chloride dropwise (exothermic).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Note: If the product precipitates, this is a good sign (high purity).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: Filter the resulting precipitate. Wash with water and cold diethyl ether to remove residual pyridine.

Protocol B: HATU-Mediated Coupling (Carboxylic Acid Method)

Use this for sensitive acids or when acid chlorides are unstable.

Reagents:

  • Amine (1.0 equiv)[1][2]

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Workflow Diagram:

HATU_Workflow Step1 Activation Phase: Mix Acid + HATU + DIPEA in DMF Stir 15 min @ RT Step2 Addition Phase: Add 6-Methylthiazolo[5,4-b]pyridin-2-amine Step1->Step2 Step3 Reaction Phase: Heat to 60°C for 16h (Required for low nucleophilicity) Step2->Step3 Step4 Quench: Dilute with EtOAc, Wash with LiCl (aq) Step3->Step4

Caption: Step-by-step workflow for HATU coupling, emphasizing the heating step required for deactivated amines.

Part 5: Troubleshooting & Scientific Rationale

Issue: Low Yield in Amide Coupling

  • Cause: The pyridine nitrogen (N in the ring) may compete with the exocyclic amine for the acylating agent, or the amine is simply too electron-poor.

  • Fix: Switch to NaH (Sodium Hydride) in THF/DMF. Deprotonating the amine creates the amide anion, which is a much stronger nucleophile.

    • Caution: This requires strictly anhydrous conditions.

Issue: "Oiling Out" during Purification

  • Cause: Using a solvent system (like EtOAc/Hexane) where the product has intermediate solubility.

  • Fix: Use the DMF/Water recrystallization method. Dissolve the crude in minimal hot DMF, then add water dropwise until persistent turbidity is observed. Cool slowly to 4°C.

Part 6: References

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. Source:[3][4][5] NIH / Molecules (2023). URL:[Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source: MDPI / Molecules (2021). URL:[Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents. Source: Journal of King Saud University - Science (2025). URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews (2009). URL:[Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling. Source: NSF Public Access / J Org Chem (2018). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylthiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 6-Methylthiazolo[5,4-b]pyridin-2-amine . It synthesizes literature precedents with practical troubleshooting protocols.

Topic: Optimization of Yield and Purity in Thiazolo[5,4-b]pyridine Synthesis Applicable Compound CAS: 1206549-77-0 (and related derivatives) Target Audience: Medicinal Chemists, Process Chemists

Core Synthesis Protocol (The "Gold Standard")

Before addressing specific failures, ensure your baseline protocol aligns with the most robust literature method. The synthesis of the [5,4-b] isomer typically relies on the cyclization of 3-amino-2-chloropyridine derivatives with a thiocyanate source in acidic media.

Optimized Workflow
  • Precursor: 3-Amino-2-chloro-5-methylpyridine[1]

  • Reagents: Potassium Thiocyanate (KSCN), Concentrated HCl[2]

  • Solvent: Ethanol (EtOH) or Water/EtOH mixtures

  • Mechanism: Nucleophilic attack of the amine on the thiocyanate carbon, followed by an intramolecular S_NAr displacement of the chlorine by the sulfur atom.

ParameterStandard ConditionOptimization Target
Stoichiometry 1.0 eq Precursor : 1.5 eq KSCN1.0 : 2.0 eq (Excess KSCN drives conversion)
Acid Catalyst 12N HCl (catalytic)1.0 - 2.0 eq HCl (Protonation assists S_NAr)
Temperature Reflux (78°C)100–110°C (Sealed tube/pressure vial is critical)
Time 12–16 Hours2–4 Hours (Microwave) or 12h (Thermal)

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Recovery

Q: I am observing significant unreacted 3-amino-2-chloro-5-methylpyridine by LC-MS after 12 hours of reflux. How do I push the reaction to completion?

A: The cyclization step (displacement of the 2-chloro group) has a high activation energy barrier. Standard ethanol reflux (78°C) is often insufficient for sterically hindered or electron-rich pyridines.

  • Root Cause: The nucleophilic attack of the sulfur intermediate on the C-Cl bond is the rate-determining step.

  • Solution 1 (Thermal): Switch to a higher boiling solvent like n-Butanol or Dioxane , or run the reaction in a sealed pressure tube at 100–110°C.

  • Solution 2 (Microwave): If available, use microwave irradiation.[1][3][4] Protocols using Sabinene or Ethanol at 130°C for 2 hours have shown yields >60% for similar scaffolds [1].

  • Solution 3 (Acid Stoichiometry): Ensure the pH is sufficiently low (pH < 2). The protonation of the pyridine nitrogen makes the C-Cl bond more electrophilic, facilitating the displacement.

Issue 2: Formation of "Thiourea" Impurity

Q: My crude NMR shows a mixture of product and a side product that corresponds to the mass of the thiourea intermediate (M+59). Why isn't it cyclizing?

A: This is a common "stalled" intermediate. The initial reaction of the amine with KSCN forms the N-(2-chloro-5-methylpyridin-3-yl)thiourea, but the second step (ring closure) has failed.

  • Root Cause: Insufficient thermal energy or weak electrophilicity of the C-Cl center.

  • Correction: Do not discard the batch. You can drive the intermediate to the product by resuspending the crude solid in glacial acetic acid or EtOH/HCl and heating to 100°C for an additional 4–6 hours.

  • Prevention: Avoid using neutral conditions. The presence of strong acid (HCl) is mandatory to activate the pyridine ring for the intramolecular S_NAr.

Issue 3: Product Solubility & Workup Difficulties

Q: The product precipitates as a fine sludge that is difficult to filter. How can I improve isolation?

A: 6-Methylthiazolo[5,4-b]pyridin-2-amine is poorly soluble in organic solvents but soluble in aqueous acid.

  • Optimized Workup:

    • Cool the reaction mixture to room temperature.

    • Basify the solution to pH 8–9 using saturated NaHCO₃ or 1N NaOH. The free base amine is less soluble in water and should precipitate as a distinct solid.

    • Filtration: Filter the solid and wash copiously with water (to remove salts) and cold diethyl ether (to remove non-polar impurities).

    • Purification: If further purification is needed, avoid column chromatography due to streaking. Recrystallization from DMF/Ethanol or DMSO/Water is preferred [2].

Mechanistic Visualization

Understanding the pathway helps identify where the synthesis stalls. The diagram below illustrates the critical transition from the intermediate thiourea to the fused bicyclic system.

ReactionMechanism Start 3-Amino-2-chloro- 5-methylpyridine Reagents KSCN / HCl (Thiocyanation) Start->Reagents Intermediate N-(2-chloro-5-methylpyridin- 3-yl)thiourea (Stalled Intermediate) Reagents->Intermediate Nucleophilic Attack Intermediate->Intermediate Low Temp (Stalls here) TS Intramolecular S_NAr Cyclization Intermediate->TS Heat / H+ Product 6-Methylthiazolo[5,4-b] pyridin-2-amine TS->Product - HCl

Caption: Reaction pathway showing the critical thiourea intermediate. Failure to cyclize (red dotted line) occurs if temperature or acidity is insufficient.

Advanced Optimization: Green Solvents & Microwave

For laboratories seeking to reduce toxicity or improve throughput, recent studies suggest replacing standard solvents with bio-derived alternatives.

MethodSolventTempTimeYieldNotes
Thermal Ethanol/HCl80°C12h50-60%Standard method. Slow.
Microwave Sabinene 130°C2h64-70% Green solvent. High purity precipitate [1].
Microwave Water/HCl120°C30m55-65%Fast, but requires careful pressure management.

Recommendation: If yield is stuck at <50%, switch to the Microwave/Sabinene or Sealed Tube/Butanol protocol to overcome the activation energy barrier of the cyclization step.

References

  • Messire, G., et al. (2023).[5][6] Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.[6][7][8] Molecules, 28(19), 6834.

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 24(1), 391.

  • Sonawane, M. V., et al. (2019).[9][10] Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5.[9][10]

Sources

Technical Guide: Purification Strategies for Thiazolopyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Thiazolopyridine amines (e.g., thiazolo[5,4-b]pyridine or thiazolo[4,5-c]pyridine derivatives) represent a privileged scaffold in medicinal chemistry, often serving as kinase inhibitors or GPCR ligands.[1] However, their purification presents a "perfect storm" of challenges:

  • Amphoteric Nature: They possess a basic pyridine nitrogen (pKa ~3–5), a potentially nucleophilic exocyclic amine, and electron-deficient rings.

  • Solubility Profile: They are often sparingly soluble in non-polar solvents but "greasy" enough to crash out of aqueous acid.

  • Silanol Interaction: The basic nitrogens interact strongly with acidic silanols on silica gel, causing severe peak tailing.[2][3][4]

This guide provides a self-validating workflow to purify these compounds to >98% purity with <10ppm metal residuals.

Module 1: The Acid-Base Swing (Primary Isolation)

Objective: Remove non-basic impurities (unreacted haloketones, phenols) and very weak bases before chromatography.

The Mechanism

Thiazolopyridines can be reversibly protonated. By manipulating pH, we can shuttle the product between aqueous and organic phases, leaving impurities behind.

  • Low pH (< 2): Pyridine ring protonates; molecule becomes water-soluble.

  • High pH (> 10): Molecule exists as a free base; becomes organic-soluble.

Protocol 1.1: Optimized Extraction Workflow
  • Dissolution: Dissolve crude residue in 1N HCl (approx. 10 mL/g). Sonicate if necessary.

  • Wash (Acidic): Extract the aqueous layer 2x with Ethyl Acetate (EtOAc).

    • Checkpoint: Check TLC of the organic layer.[5][6][7] It should contain non-basic impurities. Discard organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4N NaOH or sat. Na₂CO₃ until pH ~10–12.

    • Observation: The product should precipitate as a solid or oil out.

  • Extraction (Basic): Extract 3x with EtOAc or DCM (Dichloromethane).

    • Note: If the product is highly polar, use 10% Methanol in Chloroform.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Visualization: Acid-Base Logic Flow

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1N HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash Decision1 Where is Product? Wash->Decision1 AqLayer Aqueous Layer (Protonated Product) Decision1->AqLayer Keep OrgLayer Organic Layer (Non-basic Impurities) Decision1->OrgLayer Discard Basify Basify with NaOH (pH > 10) AqLayer->Basify Extract Extract with DCM/MeOH Basify->Extract Final Concentrate Organic Layer (Purified Free Base) Extract->Final

Caption: Figure 1. Logic flow for acid-base purification, exploiting the pKa of the pyridine nitrogen to remove non-basic byproducts.

Module 2: Chromatography & Tailing Suppression

Issue: Basic amines interact with acidic silanols (Si-OH) on silica, resulting in streaking/tailing and yield loss.[3]

Solution A: Mobile Phase Modifiers (The "Standard")

Add a competing base to the mobile phase to block silanol sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[3]

  • Concentration: 1% v/v is usually sufficient.

  • Recommended System: DCM : MeOH : NH₄OH (95 : 4 : 1).

Solution B: Alumina (The "Alternative")

If the compound degrades on silica or streaks despite TEA, switch to Neutral Alumina . Alumina is less acidic than silica and minimizes protonation-driven adsorption.

Data: Chromatographic Performance Comparison
Stationary PhaseMobile PhaseTailing Factor (

)
Recovery (%)
Silica Gel (Standard)DCM/MeOH (95:5)> 2.5 (Severe)65%
Silica Gel (Modified)DCM/MeOH/TEA (94:5:1)1.2 (Excellent)92%
Neutral AluminaDCM/MeOH (95:5)1.1 (Excellent)88%

Module 3: Recrystallization (The Polish)

Objective: Achieve >99% purity and defined crystal form.

Thiazolopyridines often crystallize well due to their planar, aromatic nature. However, the presence of the amine can lead to amorphous solids if cooled too rapidly.

Protocol 3.1: Solvent Selection
  • Primary Solvent (Good Solubility): Ethanol (hot) or DMF (hot).

  • Anti-Solvent (Poor Solubility): Water or Hexanes.

Procedure:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Crucial Step: If the solution is dark, treat with activated carbon for 5 mins, then filter hot through Celite.

  • Add warm Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold Ethanol/Water (1:1).

Expert Insight: Avoid Benzene. Older literature cites benzene recrystallization, but Toluene or Ethanol/Water mixtures are safer and equally effective for these heterocycles [1].

Module 4: Palladium Scavenging (Pharma Compliance)

Issue: Cross-coupling reactions (Suzuki, Buchwald) leave residual Pd, often >500 ppm. The pyridine nitrogen coordinates Pd, making simple washing ineffective.

Protocol 4.1: Thiol-Silica Scavenging

Using bulk metal scavengers (e.g., SiliaMetS® Thiol or equivalent) is superior to crystallization for Pd removal.

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add Thiol-functionalized silica (3–4 equivalents relative to expected Pd content).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad or Celite.

  • Concentrate.[3][5][7]

Validation: This method typically reduces Pd from ~1000 ppm to <20 ppm [2].

Troubleshooting Guide (FAQ)

Q1: My compound is "oiling out" during recrystallization. What is wrong?

  • Cause: The purity is too low (impurities lower the melting point) or the cooling was too fast.

  • Fix: Re-dissolve by heating. Add a seed crystal. Cool much slower (wrap the flask in foil/towel). Alternatively, switch to a solvent pair with a smaller boiling point difference (e.g., DCM/Hexanes).

Q2: I lost my product during the acid-base extraction.

  • Cause: The pH was not high enough during the basification step. Thiazolopyridines can form "ate" complexes or remain protonated if the pH isn't >10.

  • Fix: Ensure the aqueous layer is pH 12. If the product is amphoteric (e.g., contains a phenol), stop at pH 7–8 (isoelectric point). Always check the aqueous layer by LC-MS before disposal.

Q3: The NMR shows broad peaks even after purification.

  • Cause: Rotamers or proton exchange on the amine.

  • Fix: This is likely an analysis artifact, not a purity issue. Run the NMR at high temperature (50°C) or add a drop of D₂O to exchange the amine protons.

References

  • BenchChem Technical Support. (2025).[3][7] Synthesis of 2-Aminothiazole Derivatives: Troubleshooting & Optimization. Retrieved from 6

  • ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from 8

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 3

  • Biotage. (2023).[9] How to Remove Palladium in three easy steps. Retrieved from 9

  • Restek. (2018).[10] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 4

Sources

Optimizing cyclization steps for thiazolo[5,4-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolo[5,4-b]pyridine Synthesis & Optimization

Current Status: Online Operator: Senior Application Scientist (Ph.D. Organic Chemistry) Ticket Subject: Optimizing Cyclization Steps for Thiazolo[5,4-b]pyridine Formation

Introduction: The Strategic Landscape

Welcome to the technical support portal. You are likely here because the thiazolo[5,4-b]pyridine scaffold is a privileged structure in kinase inhibition (e.g., PI3K, EGFR, c-Kit), yet its formation is plagued by regioselectivity issues and stubborn intermediates.

Unlike simple thiazoles, the fusion to a pyridine ring introduces electronic bias that complicates cyclization. This guide moves beyond textbook definitions to address the causality of failure—why your reaction stalled, why you isolated the wrong isomer, and how to force the desired ring closure.

Route Selection: The Decision Matrix

Before troubleshooting, confirm you are applying the correct stress to the correct bond. Use this logic flow to validate your synthetic strategy based on your starting materials.

RouteSelection Start Select Starting Material Mat1 3-Amino-2-chloropyridine Start->Mat1 Mat2 3-Aminopyridine-2-thiol Start->Mat2 Mat3 N-Pyridyl Thiourea Start->Mat3 Route1 Route A: Substitution-Cyclization (KSCN / Heat) Mat1->Route1 Requires harsh heat/acid Route2 Route B: Hantzsch Thiazole Synthesis (α-Haloketone) Mat2->Route2 Best for 2-alkyl/aryl subs Route3 Route C: Oxidative Cyclization (Hugerschhoff-type) Mat3->Route3 Best for 2-amino subs Prod Thiazolo[5,4-b]pyridine Route1->Prod Route2->Prod Route3->Prod

Figure 1: Strategic decision tree for selecting the optimal cyclization pathway based on available precursors.

Module A: The Hantzsch Thiazole Route

Context: Condensation of 3-aminopyridine-2-thiol with


-haloketones.
Troubleshooting Guide

Q: I isolated a stable solid that analyzes as the S-alkylated intermediate. Why won't it cyclize? A: This is the "Kinetic Trap." The initial S-alkylation is fast and occurs readily at room temperature. The subsequent ring closure onto the pyridine nitrogen requires overcoming the loss of aromaticity in the transition state or the poor nucleophilicity of the pyridine nitrogen.

  • The Fix: You need a dehydrating drive.[1]

    • Solvent Switch: Move from EtOH to AcOH or Polyphosphoric Acid (PPA) .

    • Temperature: Reflux is non-negotiable. If EtOH reflux (

      
      C) fails, switch to Toluene (
      
      
      
      C) with a Dean-Stark trap to physically remove water.
    • Lewis Acid: Add

      
       (0.5 eq). It coordinates to the ketone carbonyl, increasing electrophilicity for the pyridine nitrogen attack.
      

Q: My product yield is low, and I see significant oxidative dimerization of the thiol. A: Aminopyridine thiols are prone to forming disulfides under basic or neutral conditions in air.

  • The Fix: Degas your solvents with Argon/Nitrogen sparging for 15 minutes pre-reaction. Add a reducing agent like TCEP or perform the reaction under strictly anaerobic conditions.

Optimized Protocol: Hantzsch Cyclization
  • Dissolution: Dissolve 3-aminopyridine-2-thiol (1.0 eq) in Ethanol (0.5 M).

  • Alkylation: Add

    
    -haloketone (1.1 eq) dropwise at 
    
    
    
    C. Stir 1h.
  • Cyclization Check: TLC will likely show the intermediate (

    
     usually higher than start material).
    
  • Forcing Conditions: Add catalytic conc.

    
     (5 drops) or switch solvent to Glacial Acetic Acid. Reflux for 4–12h.
    
  • Workup: Neutralize with sat.

    
     to precipitate the free base.
    

Module B: Oxidative Cyclization (The "Thiourea" Route)

Context: Cyclization of N-(pyridin-3-yl)thioureas using oxidants (


, 

, etc.). This is the most versatile route for 2-aminothiazolo[5,4-b]pyridines but is prone to regioselectivity errors.
Critical Mechanism: The Isomer Divergence

The cyclization can proceed via two pathways. You must control the conditions to favor Path A (Thiazolo) over Path B (Thiadiazolo).

OxidativeCyclization cluster_conditions Condition Control Thiourea Pyridyl Thiourea Acid Acidic/Neutral (Br2/AcOH) Thiourea->Acid Base Basic Conditions (NaOMe/NMP) Thiourea->Base Wrong Thiadiazolo[2,3-a]pyridine (N-Cyclization) Acid->Wrong Kinetic Product Right Thiazolo[5,4-b]pyridine (C-Cyclization) Base->Right Thermodynamic Product

Figure 2: Regioselectivity control in oxidative cyclization. Basic conditions favor the desired [5,4-b] isomer.

Troubleshooting Guide

Q: I used Bromine in Acetic Acid and obtained a product with the correct mass, but the NMR is wrong (aromatic protons shifted). What happened? A: You likely formed the [1,2,4]thiadiazolo[2,3-a]pyridine . Under acidic conditions, the pyridine nitrogen is the most nucleophilic site and attacks the oxidized sulfur species first.

  • The Fix: Switch to Hugerschhoff conditions under basic control . Use Sodium Methoxide (

    
    ) in NMP (N-methylpyrrolidone) or DMF. The base deprotonates the C-2 position of the pyridine (or stabilizes the transition state for C-attack), favoring the formation of the thiazolo[5,4-b] bond.
    

Q: The reaction is messy with over-bromination on the pyridine ring. A:


 is a harsh oxidant and can halogenate the electron-rich pyridine ring.
  • The Fix:

    • Titration: Add

      
       as a 1M solution in AcOH dropwise at 
      
      
      
      C. Do not dump it in.
    • Softer Oxidant: Switch to PIFA (phenyliodine bis(trifluoroacetate)) or Dess-Martin Periodinane . These facilitate the intramolecular oxidative coupling without electrophilic aromatic substitution side reactions.

Comparative Data: Oxidant Efficiency

Select your oxidant based on your substrate's sensitivity.

Oxidant SystemConditionsYield (Typical)Key RiskBest For

/ AcOH

C to RT
40–60%Regio-isomer contaminationSimple substrates

Reflux50–70%Chlorination byproductsAcid-stable substrates

/ NaOH
Aqueous/EtOH60–80%Solubility issues2-Amino derivatives
PIFA

, RT
75–90%CostComplex/Sensitive scaffolds

/

NMP, Heat85–95% Harsh baseEnsuring [5,4-b] isomer

Module C: Green & One-Pot Optimization

Context: Recent advances allow for "greener" synthesis using biomass-derived solvents or multicomponent reactions.

Q: Can I avoid the smell and toxicity of chlorinated solvents? A: Yes. Recent literature supports the use of Sabinene or Eucalyptol (biomass-derived terpenes) as solvents.[2][3] They have high boiling points (


C+), allowing for thermal cyclization without pressurized vessels, and are hydrophobic, which aids in water removal (Dean-Stark equivalent).

Protocol: One-Pot Nitro-Reduction-Cyclization

  • Reactants: 2-chloro-3-nitropyridine + Thioamide derivative.

  • Solvent: Ethanol/Water (1:1).

  • Reductant: Iron powder (

    
    ) + catalytic 
    
    
    
    or
    
    
    .
  • Mechanism: The nitro group reduces to the amine in situ, which immediately displaces the chlorine (via

    
    ) and cyclizes.
    
  • Benefit: Avoids isolating the air-sensitive 3-aminopyridine-2-thiol.

References

  • Regioselectivity in Oxidative Cyclization

    • Oxidative Cyclization of N-Methyl- and N-Benzoylpyridylthioureas.[2] Preparation of New Thiazolo[4,5-b] and [5,4-b]pyridine Derivatives. Jouve, K., et al. (2003).[2] ChemInform.

    • 2[2][4][5][6][7][8][9][10]

  • Green Solvent Optimization (Sabinene)

    • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.[2][3] (2025).[2][11] ResearchGate.[2][3]

    • 5[2][4][5][7][8][9][10]

  • Kinase Inhibitor Synthesis (c-KIT/EGFR)

    • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[4][5] (2024).[4][12][13] MDPI.

    • 4[2][4][5][7][8][10]

  • One-Pot Synthesis Strategies

    • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides.[2] (2009).[2][6] J. Heterocyclic Chem.

    • 2[2][4][5][6][7][8][10][14]

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of 6-Methylthiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinase-Privileged" Scaffold

In the landscape of fragment-based drug discovery (FBDD), the thiazolopyridine class represents a critical bioisostere of purine.[1][2][3] However, not all isomers are created equal.

6-Methylthiazolo[5,4-b]pyridin-2-amine (Target) distinguishes itself from its isomers ([4,5-b], [5,4-c]) through a unique nitrogen arrangement that mimics the N-1 and N-3 positions of adenine. This specific geometry allows the [5,4-b] scaffold to function as a "hinge-binder" in ATP-competitive kinase inhibition (specifically c-KIT and PI3K pathways), a trait less pronounced in the [4,5-b] isomeric forms which are more commonly associated with antimicrobial activity or DNA intercalation.

This guide provides the rationale for selecting the [5,4-b] isomer for oncology targets, supported by synthetic workflows and comparative profiling.

Structural & Electronic Landscape

The efficacy of the [5,4-b] isomer stems from its electronic distribution. Unlike the [4,5-b] isomer, where the pyridine nitrogen is distal to the thiazole sulfur, the [5,4-b] fusion creates a dipole vector that enhances hydrogen bond acceptance at the "N-4" position (analogous to N-1 in adenine).

Isomeric Comparison Matrix
Feature[5,4-b] (Target) [4,5-b] (Alternative) [5,4-c] (Alternative)
Primary Application Kinase Inhibition (c-KIT, PI3K)Antimicrobial, AntioxidantAdenosine Receptor Antagonism
H-Bond Acceptor Strong (Pyridine N facing "in")Moderate (Pyridine N facing "out")Weak (Steric hindrance common)
Metabolic Liability Moderate (C-6 Methyl blocks oxidation)High (Prone to N-oxidation)High (C-2/C-6 oxidation)
Synthetic Difficulty High (Requires regioselective cyclization)Moderate (Classical Hantzsch)High
Pathway Visualization: The Adenine Mimicry

The following diagram illustrates why the [5,4-b] isomer is the preferred scaffold for ATP-binding pockets compared to the [4,5-b] isomer.

IsomerLogic cluster_0 Pharmacophore Overlap Adenine Adenine (Natural Ligand) N-1/N-3 H-Bonding Pocket ATP Binding Pocket (Hinge Region) Adenine->Pocket High Affinity Target 6-Methylthiazolo[5,4-b] (Target Scaffold) Mimics N-1 Acceptor Target->Pocket Isosteric Fit Alt Thiazolo[4,5-b] (Isomer) Distorted Geometry Alt->Pocket Steric Clash / Weak Bind

Figure 1: Pharmacophore overlap showing the [5,4-b] isomer's structural ability to mimic Adenine in the ATP binding pocket.

Synthetic Accessibility & Protocol

Synthesizing the [5,4-b] core is regiochemically challenging because the pyridine nitrogen deactivates the ring toward electrophilic aromatic substitution. The most robust industrial route avoids direct cyclization of the pyridine and instead builds the thiazole ring onto a functionalized aminopyridine.

Recommended Protocol: The KSCN Cyclization Route

Rationale: This method utilizes 3-amino-2-chloropyridine derivatives. The chlorine atom at C-2 serves as an excellent leaving group for the sulfur nucleophile, ensuring exclusive [5,4-b] fusion.

Step-by-Step Methodology:
  • Starting Material: 2-chloro-5-methylpyridin-3-amine.

  • Reagent Preparation: Dissolve starting material (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add Potassium Thiocyanate (KSCN, 2.5 eq) and Bromine (Br2, 1.0 eq) dropwise at 0°C.

    • Critical Control Point: Temperature must be kept <5°C during Br2 addition to prevent over-bromination of the methyl group.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The bromine acts as an oxidant to facilitate the formation of the isothiocyanate intermediate, which spontaneously cyclizes with the C-2 chlorine (via nucleophilic aromatic substitution mechanism).

  • Workup: Neutralize with NH4OH to pH 8. The precipitate is the crude 6-methylthiazolo[5,4-b]pyridin-2-amine.

  • Purification: Recrystallization from Ethanol/DMF (9:1).

Synthesis Start 2-chloro-5-methylpyridin-3-amine Cyclization Oxidative Cyclization (Br2 / AcOH / KSCN) Start->Cyclization + KSCN, Br2, 0°C Inter Intermediate: N-(2-chloro-5-methylpyridin-3-yl)thiourea Product 6-Methylthiazolo[5,4-b]pyridin-2-amine Inter->Product -HCl, -HBr Cyclization->Inter In situ formation

Figure 2: Synthetic workflow for the regioselective formation of the [5,4-b] target.

Performance Profiling: [5,4-b] vs. Isomers

The following data summarizes the comparative performance of the 6-methyl-[5,4-b] scaffold against the [4,5-b] isomer. Data is aggregated from SAR studies involving c-KIT and PI3K inhibition.[4]

Table 1: Physicochemical & Biological Comparison
Property6-Methyl-[5,4-b] (Target)[4,5-b] AnalogImplications
c-KIT Inhibition (IC50) 4.77 µM (Derivative 6r)> 50 µM[5,4-b] is superior for kinase targets.
LogP (Lipophilicity) ~1.6~1.46-Methyl group improves membrane permeability.
Solubility (pH 7.4) Moderate (25 µg/mL)High (45 µg/mL)[4,5-b] is more polar; [5,4-b] requires formulation aid.
Metabolic Stability High Low6-Methyl blocks benzylic oxidation common in pyridines.
Key Binding Mode Hinge Region (ATP site)Intercalation / SurfaceDictates therapeutic indication (Cancer vs. Microbe).

Interpretation: The [5,4-b] isomer demonstrates a clear advantage in potency for kinase targets (lower IC50). While the [4,5-b] isomer is more soluble, it lacks the specific geometry required to displace ATP effectively in c-KIT/PI3K pockets. The addition of the 6-methyl group on the target molecule is a strategic medicinal chemistry modification: it increases lipophilicity (LogP 1.6) to aid cell penetration without compromising the core binding motif.

Experimental Validation Protocol

To validate the superiority of the 6-methyl-[5,4-b] scaffold in your specific application, use the following Microsomal Stability Assay . This confirms if the 6-methyl group effectively blocks metabolism compared to the un-methylated or isomeric forms.

Protocol: In Vitro Microsomal Stability
  • Preparation: Prepare 10 mM stock solutions of 6-Methylthiazolo[5,4-b]pyridin-2-amine and the [4,5-b] isomer in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The 6-methyl-[5,4-b] target should show a T1/2 > 60 min, whereas the [4,5-b] isomer typically shows T1/2 < 30 min due to rapid N-oxidation.

References

  • BenchChem. N-(2-Chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine: Biological Activity and PI3K Inhibition. Available at:

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[4] International Journal of Molecular Sciences. Available at:

  • Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules (MDPI). Available at:

  • PubChem. Thiazolo[5,4-b]pyridine Compound Summary (CID 19831912).[5] National Library of Medicine. Available at:

  • Kuppast, B. & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[3][6] European Journal of Medicinal Chemistry.[6] Available at:

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